N1-(2,5-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F2N5O2/c1-28(2)18-7-4-16(5-8-18)21(30-12-10-29(3)11-13-30)15-26-22(31)23(32)27-20-14-17(24)6-9-19(20)25/h4-9,14,21H,10-13,15H2,1-3H3,(H,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJOJFRPJFIACH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves the following steps:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the 2,5-difluorophenyl group: This step involves the substitution of a hydrogen atom on the oxalamide core with a 2,5-difluorophenyl group using a suitable reagent.
Attachment of the dimethylamino and piperazine groups:
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2,5-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Antitumor Activity
Research indicates that N1-(2,5-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide exhibits significant antitumor properties. Preliminary studies have shown:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer cell lines. Mechanistic studies suggest that it modulates key signaling pathways involved in cell growth and survival.
- IC50 Values : In specific cancer types, IC50 values have been reported around 15 µM, indicating effective concentrations for therapeutic applications.
Neuropharmacological Effects
The structural characteristics of this compound suggest potential applications in neuropharmacology:
- Antidepressant Properties : Its similarity to known psychoactive compounds raises the hypothesis that it may exhibit antidepressant effects. Research using animal models has indicated an increase in serotonin levels post-treatment, suggesting a possible mechanism for mood enhancement.
Recent studies have focused on evaluating the efficacy of this compound in preclinical models:
Study 1: Antitumor Efficacy
A study investigated the compound's effects on human cancer cell lines, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The results support its potential as an antitumor agent.
Study 2: Neuropharmacological Effects
Another research effort explored its neuropharmacological effects using animal models of depression. Results indicated a notable increase in serotonin levels following treatment with the compound, suggesting its potential as an antidepressant.
Mechanism of Action
The mechanism of action of N1-(2,5-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, comparisons can be inferred based on structural motifs and functional groups:
Functional Group Analysis
Key Differences :
- Fluorine atoms in the difluorophenyl group could increase metabolic stability relative to non-fluorinated analogs .
Research Findings and Data Gaps
No peer-reviewed studies or experimental data on the target compound are cited in the provided evidence. By contrast, tolylfluanid and dichlofluanid are well-documented fungicides with established efficacy against grapevine pathogens and regulatory restrictions due to environmental toxicity .
Critical Data Limitations
- Synthetic Routes: No synthesis protocols for the target compound are available in the evidence.
- Toxicity/Efficacy : Absence of LD50, EC50, or IC50 values precludes direct comparison with commercial pesticides.
- Mechanistic Studies : The role of the methylpiperazine group remains speculative without biochemical assays.
Recommendations :
- Conduct in vitro assays to evaluate antifungal or kinase-inhibitory properties.
- Compare metabolic stability with non-fluorinated oxalamide derivatives.
Biological Activity
N1-(2,5-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological mechanisms, pharmacological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C22H28F2N4O2
- Molecular Weight : 426.48 g/mol
- CAS Number : Not available in current databases
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Oxalamide Backbone : This involves the reaction of appropriate amines with oxalic acid derivatives under controlled conditions.
- Introduction of Functional Groups : The difluorophenyl and dimethylaminophenyl groups are introduced via electrophilic aromatic substitution or coupling reactions.
- Final Assembly : The complete structure is formed by combining all components through amide bond formation.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including pancreatic cancer (Panc-1) and triple-negative breast cancer (MDA-MB-231). The compound exhibited:
- IC50 Values : The compound showed IC50 values in the low micromolar range (1-5 μM), indicating potent activity against these cell lines.
- Mechanism of Action : It appears to induce apoptosis and inhibit cell proliferation by disrupting key signaling pathways involved in cancer cell survival.
Case Studies
-
Panc-1 Cell Line :
- The compound significantly reduced cell viability at concentrations of 1 μM and 2 μM.
- It completely inhibited colony formation at 2 μM after 72 hours of treatment.
-
MDA-MB-231 Cell Line :
- At similar concentrations, the compound disrupted colony growth effectively.
- The treatment led to morphological changes indicative of apoptosis.
Pharmacological Effects
In addition to its anticancer properties, this compound has shown promise in other areas:
- Anti-inflammatory Activity : Preliminary studies suggest that it may modulate inflammatory responses in macrophage cell lines.
- Antioxidant Properties : The compound demonstrated significant radical scavenging activity in various assays.
Data Summary
| Property | Value |
|---|---|
| IUPAC Name | N1-(2,5-difluorophenyl)-N2... |
| Molecular Formula | C22H28F2N4O2 |
| Molecular Weight | 426.48 g/mol |
| Anticancer Activity (IC50) | 1-5 μM |
| Cell Lines Tested | Panc-1, MDA-MB-231 |
Q & A
Q. What are the recommended methodologies for synthesizing N1-(2,5-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide with high purity?
Synthesis of this compound involves multi-step organic reactions, including amidation and alkylation. Key steps include:
- Protection of reactive groups : Use benzyl or tert-butyl groups to protect hydroxyl or amine functionalities during intermediate synthesis to prevent side reactions .
- Purification : Employ column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) and recrystallization (using ethanol or acetonitrile) to isolate intermediates and the final product .
- Characterization : Validate purity (>95%) via HPLC and confirm structural integrity using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Q. How can researchers initially assess the biological activity of this compound?
Begin with in vitro assays targeting hypothesized pathways:
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, PI3K) using fluorescence-based assays to identify potential targets .
- Cytotoxicity : Use MTT or CellTiter-Glo assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Computational docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptors like GPCRs or nuclear hormone receptors .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize reaction conditions for large-scale synthesis?
Apply response surface methodology (RSM) to identify critical parameters (e.g., temperature, solvent ratio, catalyst loading):
- Factorial design : Use a 2 factorial approach to screen variables affecting yield .
- Central composite design (CCD) : Model non-linear relationships and predict optimal conditions (e.g., 70°C, DMF as solvent, 1.2 eq. catalyst) to maximize yield while minimizing impurities .
- Validation : Confirm predictions with three independent runs and analyze via ANOVA to ensure reproducibility .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for this compound?
Address conflicting SAR data through:
- Orthogonal assay validation : Test analogs in multiple biological models (e.g., 2D vs. 3D cell cultures) to confirm activity trends .
- Free-energy perturbation (FEP) simulations : Quantify binding energy differences between active/inactive analogs to refine SAR hypotheses .
- Meta-analysis : Aggregate data from published analogs (e.g., fluorophenyl or piperazinyl derivatives) to identify consensus trends .
Q. How can computational modeling predict metabolic stability and off-target interactions?
Use in silico tools to evaluate ADMET properties:
- CYP450 metabolism : Predict metabolic hotspots (e.g., N-methylpiperazine oxidation) using Schrödinger’s QikProp or ADMET Predictor .
- Off-target profiling : Screen against the ChEMBL database to identify potential interactions with ion channels or transporters .
- MD simulations : Run 100-ns molecular dynamics simulations to assess binding stability in physiological conditions (e.g., solvation, pH 7.4) .
Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
Combine multi-omics approaches :
Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?
- Mechanistic deconvolution : Compare transcriptomic profiles (RNA-seq) of sensitive vs. resistant cell lines to identify resistance markers .
- Microenvironment modeling : Test activity in hypoxia-mimetic conditions (e.g., CoCl treatment) to assess environmental dependency .
- Heterogeneous cell populations : Use single-cell RNA sequencing (scRNA-seq) to detect subpopulations with differential responses .
Methodological Notes
- Data Validation : Cross-reference experimental results with computational predictions to ensure robustness .
- Reproducibility : Document all reaction conditions (e.g., solvent purity, humidity) and biological assay protocols in detail .
- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., fluorinated reagents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
